![molecular formula C17H14BrNOS B2570197 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-68-6](/img/structure/B2570197.png)
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole
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Description
“2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole” is a chemical compound. It is also known as “Benzothiazole, 2-[2-(5-bromo-2-ethoxyphenyl)ethenyl]-” and "2-[2-(1,3-BENZOTHIAZOL-2-YL)VINYL]-4-BROMOPHENYL ETHYL ETHER" .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a cyclic compound containing a benzene ring fused to a thiazole ring . It also contains an ethenyl group attached to a bromo-ethoxyphenyl group. The ethenyl group indicates the presence of a carbon-carbon double bond .Scientific Research Applications
Anticonvulsant Agents
2-Aminobenzothiazole derivatives, related to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds demonstrated good anticonvulsant potencies, suggesting a potential application in the treatment of seizure disorders (Gineinah, 2001).
Antibacterial Activity
New derivatives of benzothiazole, including compounds structurally similar to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, have been synthesized and tested for their antimicrobial activity. These compounds exhibited promising antimicrobial properties against various bacterial strains, indicating their potential use as antibacterial agents (Bhagat, 2017).
Antiproliferative Activities
2-[2-(2-Phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, related to the compound , have been synthesized and their antiproliferative activities assessed against various cancer cell lines. Some of these compounds showed significant inhibitory effects, particularly against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines, suggesting a potential application in cancer therapy (Ceylan et al., 2020).
"Green" Synthesis and Anti-Tumor Applications
A series of 2-alkyl/arylbenzothiazoles, structurally similar to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, has been synthesized using microwave-assisted "green" methods. These compounds were developed based on their potent and selective anti-tumor properties, indicating a potential role in the development of anti-tumor drugs (Kamila et al., 2006).
Synthesis and Antimicrobial Activity
New pyridine derivatives, including 2-amino substituted benzothiazoles, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, suggesting their potential in antimicrobial drug development (Patel et al., 2011).
properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS/c1-2-20-15-9-8-13(18)11-12(15)7-10-17-19-14-5-3-4-6-16(14)21-17/h3-11H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZMJFEQFZMJX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole |
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